[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Catalog No.
S3279251
CAS No.
1351634-83-7
M.F
C8H5N3S2
M. Wt
207.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

CAS Number

1351634-83-7

Product Name

[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

IUPAC Name

[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Molecular Formula

C8H5N3S2

Molecular Weight

207.27

InChI

InChI=1S/C8H5N3S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H,(H2,9,11)

InChI Key

QKDFGBUSMQNQNA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1N=C(S3)N)N=CS2

solubility

not available
  • Availability

    While some chemical suppliers offer Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine, [], there is no scientific literature readily available detailing its properties or potential applications.

  • Structural features

    The presence of two thiazole rings fused to a central benzene core suggests some potential avenues for investigation. Thiazole is a five-membered heterocyclic ring found in various biologically active molecules, including vitamin B1 (thiamine) and certain antibiotics. [] However, further research is needed to determine if Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine exhibits any similar properties.

The compound [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic organic molecule characterized by the presence of both thiazole and benzothiazole rings. Its structure features a fused bicyclic system that includes nitrogen and sulfur atoms, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is C₉H₆N₂S₂, indicating a relatively simple structure that may exhibit complex interactions in biological systems.

Involving [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the amino group and the aromatic rings. These reactions can lead to various derivatives that may enhance or modify the biological activity of the parent compound. For instance, reactions with electrophiles can yield substituted derivatives that might exhibit improved pharmacological properties.

Research indicates that compounds similar to [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine often possess significant biological activities. These activities can include antimicrobial, anticancer, and anti-inflammatory effects. The presence of nitrogen and sulfur in its structure may contribute to its ability to interact with biological targets such as enzymes and receptors. For example, thiazole derivatives have been studied for their potential as inhibitors of certain enzymes involved in cancer progression and microbial resistance .

Synthesis of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing thiazole and benzothiazole moieties.
  • Condensation Reactions: Condensation of an amine with a suitable thiazole derivative can also yield this compound.
  • Multicomponent Reactions: Recent synthetic strategies may involve multicomponent reactions that allow for the efficient assembly of complex structures from simpler starting materials.

These methods are advantageous for producing various derivatives that could enhance biological activity or alter pharmacokinetic properties.

The applications of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine primarily lie in medicinal chemistry due to its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting various diseases, particularly those related to microbial infections and cancer. Additionally, its unique structure makes it a candidate for further exploration in materials science and organic electronics.

Interaction studies involving [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine often focus on its binding affinity to specific biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to assess how this compound interacts with enzymes or receptors. These studies help elucidate the mechanisms by which the compound exerts its biological effects and guide further modifications to enhance efficacy.

Several compounds share structural similarities with [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine, including:

  • Thiazole derivatives: Known for their broad spectrum of biological activities.
  • Benzothiazole derivatives: Often exhibit antimicrobial and anticancer properties.
  • Aminobenzothiazoles: These compounds are specifically noted for their neuroprotective and anti-inflammatory effects.

Comparison Table

Compound NameStructure FeaturesNotable Biological Activity
Thiazole DerivativesContains a five-membered ring with sulfurAntimicrobial, anticancer
Benzothiazole DerivativesContains a fused benzene-thiazole ringAntimicrobial, anti-inflammatory
AminobenzothiazolesAmino group attached to benzothiazoleNeuroprotective

The uniqueness of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine lies in its specific arrangement of nitrogen and sulfur atoms within a fused ring system that may provide distinct pharmacological profiles compared to these similar compounds.

Condensation and Cyclization Pathways

Traditional synthetic routes to thiazolo[5,4-e]benzothiazol-2-amine derivatives often rely on sequential condensation and cyclization steps. For instance, substituted anilines undergo condensation with benzoyl chlorides to form intermediates, which are subsequently thionylated using the Lawesson reagent (2,4-bis(4-anisyl)-1,3,2,4-dithiaphosphetane-2,4-disulfide) to yield thioanilides. These thioanilides are then cyclized under oxidative conditions with potassium hexacyanoferrate(III) (K~3~Fe(CN)~6~) in alkaline media, producing nitro-substituted benzothiazoles such as 4-nitrophenyl benzothiazoles 6a–f. Reduction of the nitro group with tin(II) chloride (SnCl~2~) affords 4-aminophenyl benzothiazoles 7a–f in 75–80% yields, which serve as precursors for further functionalization.

A notable multistep approach involves the reaction of o-iodoarylisothiocyanates with methylene-active compounds in the presence of sodium hydride. This transition metal-free method proceeds via an S~RN~1 mechanism, where carbanion intermediates add to isothiocyanate groups, forming thioamide intermediates that undergo radical-mediated cyclization to yield 2-substituted benzothiazoles 5a–z in quantitative yields.

Substituent Effects at Position 2 of Benzothiazole Moiety

The position 2 of the benzothiazole ring system represents a critical site for structural modifications that significantly influence biological activity. Research has demonstrated that substituents at this position can dramatically alter the electronic properties, steric characteristics, and subsequent bioactivity of [1] [2]thiazolo[5,4-e] [1] [2]benzothiazol-2-amine derivatives.

Electronic Effects of Position 2 Substituents

The electronic nature of substituents at position 2 plays a fundamental role in determining biological activity [3] [2]. Electron-donating groups such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups enhance antimicrobial and anticancer activities by increasing electron density at the active site. Specifically, the amino group at position 2 demonstrates exceptional antimicrobial activity, with compounds showing minimum inhibitory concentrations ranging from 25 to 100 μg/mL against various bacterial strains [3] [4].

Conversely, electron-withdrawing substituents including chloro (-Cl), fluoro (-F), and nitro (-NO2) groups exhibit distinct activity profiles. The presence of halogen substituents, particularly chlorine and fluorine, significantly enhances antifungal activity while maintaining moderate antibacterial effects [3] [5]. Nitro-substituted derivatives demonstrate potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines [4] [6].

Steric Considerations

The steric bulk of position 2 substituents directly correlates with binding affinity and selectivity. Small substituents such as methyl (-CH3) and halogen atoms provide minimal steric hindrance, allowing optimal interaction with biological targets [7] [8]. Conversely, larger substituents including phenyl groups introduce significant steric effects that can either enhance selectivity through specific binding interactions or reduce activity due to steric clashes [9] [8].

Phenyl and Aryl Substitutions

Phenyl substituents at position 2 represent particularly important modifications for anticancer activity. The 2-phenyl benzothiazole derivatives demonstrate superior anticancer potency compared to their alkyl-substituted counterparts [4] [6]. The introduction of electron-withdrawing substituents on the phenyl ring, such as fluorine in 2-(4-fluorophenyl)-benzothiazole, results in exceptional anticancer activity with IC50 values as low as 0.073 μM against multiple cancer cell lines [4].

SubstituentElectronic EffectSteric EffectActivity EnhancementBiological Activity
Amino (-NH2)Electron-donatingModerateHighAntimicrobial
Hydroxyl (-OH)Electron-donatingSmallHighAntimicrobial
Methyl (-CH3)Electron-donatingSmallModerateGeneral
Chloro (-Cl)Electron-withdrawingSmallModerateAntifungal
Fluoro (-F)Electron-withdrawingSmallModerateAntifungal
Methoxy (-OCH3)Electron-donatingModerateHighAnticancer
Nitro (-NO2)Electron-withdrawingModerateHighAnticancer
PhenylElectron-donatingLargeHighAnticancer
FluorophenylElectron-withdrawingLargeVery HighAnticancer
MethylphenylElectron-donatingLargeHighAnticancer

Heterocyclic Modifications Impacting Bioactivity

The incorporation of additional heterocyclic systems into the benzothiazole scaffold represents a powerful strategy for enhancing biological activity. Various heterocyclic modifications have been systematically investigated, revealing distinct structure-activity relationships.

Thiazole Ring Fusion

The fusion of thiazole rings to the benzothiazole core significantly enhances biological activity through extended conjugation and improved electronic properties [10] [11]. Thiazolo[5,4-d]thiazole derivatives demonstrate exceptional anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range [12] [13]. The electron-deficient nature of the thiazolo[5,4-d]thiazole system facilitates strong interactions with biological targets, particularly in enzyme inhibition applications [10].

Triazole Incorporation

Benzothiazole-triazole hybrid compounds represent an important class of bioactive molecules. These derivatives demonstrate enhanced enzyme inhibitory activity, particularly against thymidine phosphorylase and α-glucosidase enzymes [10]. The incorporation of triazole rings enhances electron transport properties and provides additional binding sites for biological targets, resulting in improved selectivity and potency [10].

Phenothiazine Fusion

The fusion of phenothiazine units to the benzothiazole core creates extended conjugated systems with enhanced anticancer activity. Thiazolo[5,4-b]phenothiazine derivatives demonstrate selective cytotoxicity against cancer cell lines, with 2-naphthyl-thiazolo[5,4-b]phenothiazine showing particularly promising activity against THP-1 cell lines [14]. The extended conjugation facilitates DNA intercalation and cellular uptake, contributing to enhanced anticancer efficacy [14].

Pyrimidine and Quinazoline Modifications

Benzothiazolo[3,2-a]pyrimidine derivatives exhibit moderate to high biological activity, with the fused pyrimidine ring contributing to enhanced stability and improved pharmacokinetic properties [11]. Similarly, quinazoline-fused benzothiazole derivatives demonstrate exceptional kinase inhibitory activity, with some compounds showing subnanomolar IC50 values against DYRK1A kinase [15].

ModificationRing SystemElectronic PropertiesBioactivity EffectPrimary Activity
Thiazole ring fusionFused bicyclicEnhanced conjugationIncreasedAntimicrobial
Thiazolo[5,4-d]thiazoleFused tricyclicStrong electron-deficientSignificantly increasedAnticancer
Thiazolo[5,4-e]benzothiazoleFused tricyclicModerate electron-deficientIncreasedAntimicrobial/Anticancer
Benzothiazole-triazoleFused heterocyclicEnhanced electron transportIncreasedEnzyme inhibition
Phenothiazine fusionFused polycyclicExtended conjugationIncreasedAnticancer
Quinazoline fusionFused tricyclicImproved electron transportIncreasedKinase inhibition

Electronic and Steric Factors in Thiazolo-Benzothiazole Fusion

The fusion of thiazole and benzothiazole rings creates unique electronic and steric environments that significantly influence biological activity. Understanding these factors is crucial for rational drug design and optimization of bioactive compounds.

Electronic Properties and Frontier Molecular Orbitals

The electronic structure of thiazolo-benzothiazole fusion systems is characterized by distinctive frontier molecular orbital distributions. The highest occupied molecular orbital (HOMO) energy levels in fused systems are typically lowered compared to simple benzothiazole derivatives, enhancing electron-donating capability [16] [17]. Conversely, the lowest unoccupied molecular orbital (LUMO) energy levels are also reduced, improving electron-accepting properties [16] [17].

Density functional theory calculations reveal that thiazolo-benzothiazole fusion reduces the HOMO-LUMO gap from approximately 3.64 eV in benzothiazole to 3.20 eV in fused systems [16] [17]. This reduction in energy gap enhances chemical reactivity and facilitates stronger interactions with biological targets [16] [17].

Charge Distribution and Electrostatic Properties

The fusion of thiazole and benzothiazole rings results in significant charge redistribution throughout the molecular framework. The sulfur atoms in both rings acquire positive charges, while nitrogen atoms retain negative charges, creating distinct electrostatic regions that facilitate specific binding interactions [11] [18]. This charge distribution pattern enhances the ability of fused systems to participate in hydrogen bonding and electrostatic interactions with biological targets [11].

Steric Effects and Molecular Geometry

The fusion of thiazole and benzothiazole rings introduces specific steric constraints that influence biological activity. The planar geometry of fused systems enhances π-π stacking interactions with aromatic amino acids in protein binding sites [16] [8]. However, the introduction of bulky substituents can create steric hindrance that either enhances selectivity through specific binding or reduces activity due to unfavorable interactions [9] [8].

Conjugation and Electronic Delocalization

The extended conjugation in thiazolo-benzothiazole fusion systems facilitates electronic delocalization, enhancing stability and improving charge transport properties [16] [17]. This extended conjugation contributes to enhanced biological activity by providing multiple sites for intermolecular interactions and improving membrane permeability [16] [17].

Impact on Bioactivity

The electronic and steric factors in thiazolo-benzothiazole fusion systems collectively contribute to enhanced biological activity through multiple mechanisms. The reduced HOMO-LUMO gap improves reactivity, while the extended conjugation enhances binding affinity [16] [17]. The planar geometry facilitates specific interactions with biological targets, while the unique charge distribution pattern enables selective binding [11] [18].

FactorEffect on ActivityThiazolo Fusion ImpactBioactivity Correlation
HOMO energy levelDetermines electron donationLoweredPositive
LUMO energy levelDetermines electron acceptanceLoweredPositive
Band gapControls photoactivityReducedPositive
Steric hindranceAffects binding affinityIncreasedNegative
PlanarityEnhances π-π stackingEnhancedPositive
Conjugation lengthImproves charge transportExtendedPositive

XLogP3

2.5

Dates

Last modified: 08-19-2023

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